1-Hexanamine, hydrochloride
Overview
Description
The compound "1-Hexanamine, hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various hexachlorocyclohexane (HCH) isomers and related compounds, which are chlorinated contaminants with significant environmental and health impacts. These substances, including HCH and its isomers, have been widely used as pesticides and have been detected in various environmental samples due to their high volatility and persistence .
Synthesis Analysis
The synthesis of related compounds, such as 2-azabicyclo[2.1.1]hexane hydrochloride, involves key synthetic steps that include intramolecular displacement reactions. For instance, a primary alkyl chloride is displaced by a tert-butylsulfinamide to create a bicyclic ring system . Although this does not directly pertain to the synthesis of "1-Hexanamine, hydrochloride," it provides insight into the type of chemical reactions that might be involved in synthesizing structurally related compounds.
Molecular Structure Analysis
The molecular structures of HCH isomers are significant in determining their environmental fate and toxicity. For example, the α- and γ-HCH isomers have been studied for their reactivity and degradation in the environment . The structure of these compounds influences their hydrolysis and subsequent breakdown, which follows pseudofirst-order kinetics under certain conditions . The molecular structure of "1-Hexanamine, hydrochloride" would similarly play a crucial role in its chemical reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of HCH isomers, such as α- and γ-HCH, has been investigated through studies of their hydrolysis. These studies are essential for understanding the environmental fate of these compounds, as they are abundant in aquatic environments . The reactivity of "1-Hexanamine, hydrochloride" would also be of interest, particularly in understanding its potential degradation pathways and interactions with other substances.
Physical and Chemical Properties Analysis
The physical and chemical properties of HCH isomers have been extensively studied due to their environmental persistence and toxicity. For example, the differential toxicity and environmental fates of HCH isomers are influenced by their physical properties, such as volatility, which enables global transport and contamination of even remote areas . The properties of "1-Hexanamine, hydrochloride," such as solubility, stability, and reactivity, would be similarly important in assessing its environmental impact and health risks.
Scientific Research Applications
Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers : This paper reviews the environmental fates and toxicities of HCH isomers, including lindane and isomers in the technical mixture. The study highlights the high volatility of HCH, its global transport, and the toxic effects it can have on the central nervous system, reproductive, and endocrine systems (Willett, Ulrich, & Hites, 1998).
Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride : This research describes a method for the multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride, which is structurally related to 1-Hexanamine, hydrochloride. The key step involves an intramolecular displacement of a primary alkyl chloride (Liao et al., 2016).
Exposure to Hexachlorobenzene during Pregnancy and Children’s Social Behavior : This study investigates the effects of prenatal exposure to HCB on the social behavior of preschool children. The findings suggest a decrease in behavioral competence at preschool ages due to prenatal exposure to current concentrations of HCB in Spain (Ribas‐Fitó et al., 2006).
Adverse Effects of Hexaclorobenzene Exposure in Children and Adolescents : This paper compiles scientific evidence regarding the adverse effects of exposure to HCB in children and adolescents, highlighting potential health effects linked to HCB exposure at different levels, such as neurotoxic, nephrotoxic, immunotoxic, hepatotoxic, and toxicogenomic effects (Casadó, Arrebola, Fontalba, & Muñoz, 2019).
Hexamidine Salts – Applications in Skin Health and Personal Care Products : This review discusses the use of hexamidine, a compound related to 1-Hexanamine, hydrochloride, in topical preparations and its role in skin homeostasis. The paper outlines the biocidal and protease inhibition properties of hexamidine and its effects on skin health (Parisi, Matts, Lever, Hadgraft, & Lane, 2017).
properties
IUPAC Name |
hexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDUZXVNQOZCFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
111-26-2 (Parent) | |
Record name | 1-Hexanamine, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2059722 | |
Record name | 1-Hexanamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexanamine, hydrochloride | |
CAS RN |
142-81-4 | |
Record name | Hexylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexanamine, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexylammonium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexanamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Hexanamine, hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248RZ7H7UT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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